molecular formula C24H26N4O7 B14128477 2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate CAS No. 1089342-79-9

2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B14128477
CAS No.: 1089342-79-9
M. Wt: 482.5 g/mol
InChI Key: XOIJZOFCYGSGBT-UHFFFAOYSA-N
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Description

2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes both aromatic and heterocyclic components, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2,6-diethylphenylamine with an appropriate acylating agent to form the intermediate 2-[(2,6-diethylphenyl)amino]-2-oxoethyl compound. This intermediate is then reacted with 4-nitrophenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2,6-difluorobenzyl)(ethoxycarbonyl)amino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
  • 3-Thiophenecarboxylic acid, 2-(2,6-difluorophenyl)methylamino]-4-(dimethylamino)methyl-5-(4-nitrophenyl)-, ethyl ester

Uniqueness

2-[(2,6-Diethylphenyl)amino]-2-oxoethyl 1-{[(4-nitrophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

CAS No.

1089342-79-9

Molecular Formula

C24H26N4O7

Molecular Weight

482.5 g/mol

IUPAC Name

[2-(2,6-diethylanilino)-2-oxoethyl] 1-[(4-nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C24H26N4O7/c1-3-15-6-5-7-16(4-2)22(15)25-20(29)14-35-24(32)18-12-21(30)27(13-18)26-23(31)17-8-10-19(11-9-17)28(33)34/h5-11,18H,3-4,12-14H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

XOIJZOFCYGSGBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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